(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Fragrance safety Contact allergy Cosmetics regulation

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one, synonymously designated (Z)-β-damascone or cis-β-damascone, is the cis (Z) stereoisomer of β-damascone, a C₁₃-norisoprenoid apocarotenoid belonging to the rose ketone family. It shares the molecular formula C₁₃H₂₀O (MW 192.3 g/mol) with its trans (E) isomer but differs in the geometry of the α,β-unsaturated enone double bond, which gives it a distinct refractive index of 1.4957 at 20 °C versus 1.4980 for the trans isomer.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 23726-92-3
Cat. No. B028019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
CAS23726-92-3
SynonymsBETA-DAMASCONE; DAMASCONE (BETA); DAMASCONE; FEMA 3243; 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-,(Z)-2-Buten-1-one; 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-cis-2-Buten-1-one; 2-Buten-1-one,1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-,(Z)-; 6,6-trimethyl-1-cyclohexen-
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1=C(CCCC1(C)C)C
InChIInChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5-
InChIKeyBGTBFNDXYDYBEY-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 10 ml 95% (in ethanol)

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one (CAS 23726-92-3): A Stereochemically Defined Rose Ketone for Fragrance and Flavor Procurement


(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one, synonymously designated (Z)-β-damascone or cis-β-damascone, is the cis (Z) stereoisomer of β-damascone, a C₁₃-norisoprenoid apocarotenoid belonging to the rose ketone family [1]. It shares the molecular formula C₁₃H₂₀O (MW 192.3 g/mol) with its trans (E) isomer but differs in the geometry of the α,β-unsaturated enone double bond, which gives it a distinct refractive index of 1.4957 at 20 °C versus 1.4980 for the trans isomer [2]. The compound carries FEMA number 3243 and JECFA number 384, and is used globally at an estimated 1–10 metric tonnes per annum as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and household cleaning products [1].

Why Generic β-Damascone Cannot Substitute for (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one: Stereochemistry-Driven Safety, Sensory, and Compliance Divergence


Commercial ‘β-damascone’ is an isomeric mixture typically containing only 1–6 % of the cis (Z) form, with the trans (E) isomer comprising 89–96 % [1]. Regulatory authorities and fragrance safety bodies, however, treat the cis isomer independently: the Scientific Committee on Consumer Safety (SCCS) has specifically classified cis-β-damascone as an ‘established contact allergen in humans’, while the trans isomer is not so listed [2]. Substituting a high-trans commercial blend for a Z-isomer-enriched or Z-isomer-controlled preparation can therefore alter the safety assessment, change the olfactory profile (the Z isomer contributes notably more blackcurrant and tobacco facets than the rose–plum–raspberry character of the E isomer) [3], and cause unintended non-compliance with EU labelling directives that require explicit declaration when cis-β-damascone exceeds the relevant threshold [4].

Quantitative Differentiation Guide for (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one (CAS 23726-92-3)


Regulatory Allergen Designation: SCCS Classifies cis-β-Damascone as an Established Contact Allergen in Humans

In its 2012 opinion on fragrance allergens in cosmetic products (SCCS/1459/11), the Scientific Committee on Consumer Safety explicitly designated cis-β-damascone (CAS 23726-92-3) as an 'established contact allergen in humans', whereas the trans isomer (CAS 23726-91-2) was not assigned this status [1]. Consequently, EU Directive 2020/2088 mandates that the presence of cis-β-damascone be declared on the label of toys when its concentration exceeds the established threshold, and this regulatory trigger applies specifically to the Z isomer [2].

Fragrance safety Contact allergy Cosmetics regulation SCCS

Isomer-Specific IFRA Skin-Exposure Limit: cis-β-Damascone at ≤0.02 % in Fine Fragrance

The Research Institute for Fragrance Materials (RIFM) safety review established a maximum skin level of 0.02 % for cis-β-damascone in formulae entering fine fragrances (Category 4), based on the IFRA Standard reported in 2002 [1]. The same 0.02 % limit applies independently to trans-β-damascone; however, the current IFRA 51st Amendment operates a Rose Ketones Group Standard that restricts the combined total of all rose ketone isomers to ≤0.043 % in the finished fine fragrance product [2]. Because cis-β-damascone bears both an individual skin-level ceiling and contributes to the cumulative group limit, its precise quantification in procurement is essential for formulators seeking to maximise creative flexibility while remaining compliant.

IFRA Standards Dermal sensitization Fine fragrance Risk management

Isomeric Refractive Index Differentiation: cis-β-Damascone n20/D 1.4957 vs. trans 1.4980

Published refractive index data at 20 °C establish a measurable difference between the Z and E isomers of β-damascone: the cis (Z) form exhibits n20/D 1.4957, whereas the trans (E) form exhibits n20/D 1.4980 [1]. Commercial blended β-damascone products are typically supplied with a specification range of n20/D 1.4960–1.5010 [2], which is too broad to discriminate cis enrichment. This property provides an orthogonal, instrumentally simple metric that can be correlated with chromatographic isomer ratios for incoming quality control when a Z-isomer-enriched or Z-isomer-controlled lot is required.

Refractive index QC specification Stereoisomer identity Analytical method

Odor Threshold Variation Across Damascone Regioisomers: β-Damascone at 0.0373 μg/mL

A recent sensory-directed study combined psychophysical evaluation with molecular docking to quantify the odor thresholds of the three regioisomeric damascones via the S-curve method: α-damascone, 0.0145 μg/mL; β-damascone, 0.0373 μg/mL; and δ-damascone, 0.0011 μg/mL [1]. Although this study evaluated the racemic β-isomer mixture rather than the pure Z-enantiomer, it demonstrates that the β framework is approximately 2.6-fold less potent than α-damascone and 34-fold less potent than δ-damascone. This potency ranking allows formulators to anticipate that any given mass of β-damascone—whether predominantly E or Z—will deliver a measurably different odor impact per unit weight than an equal mass of δ-damascone.

Odor threshold S-curve method Olfactory potency Sensory evaluation

Isomeric Ratio Specification in Commercial β-Damascone: cis (Z) Content Restricted to 1–6 %

Industrial suppliers typically market β-damascone as a mixture with strictly controlled isomeric composition. Representative technical data sheets specify a GC assay of cis (Z) 1–6 %, trans (E) 89–96 %, with cis + trans summed to ≥95 % and acid value <1 mg KOH/g [1]. This narrow cis window originates from the thermodynamic preference for the trans isomer during synthesis and is not a target for most fragrance houses. However, for compliance with the EU labelling requirements that treat cis-β-damascone as an individual allergen, buyers who require a sub-threshold cis level must verify the lot-specific isomeric ratio rather than relying on the standard commercial range [2].

Isomeric purity GC assay Specification compliance Batch consistency

Hazard Communication: cis-β-Damascone Classified R43 (Skin Sensitizer), a Distinction Embedded in EU Safety Data Sheets

Safety Data Sheets for (Z)-β-damascone consistently carry the hazard statement H317 (May cause an allergic skin reaction) and the risk phrase R43 (May cause sensitisation by skin contact), with precautionary measures including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) . While both cis and trans isomers are skin sensitisers under CLP, the SCCS-established contact allergen status of the cis isomer adds an additional layer of regulatory weight that influences downstream labelling obligations in finished consumer products [1].

CLP classification Skin sensitisation Safety Data Sheet GHS

Validated Application Scenarios for (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one (CAS 23726-92-3)


Quantification of cis-β-Damascone as an Allergen in Consumer Product Safety Testing

Regulatory compliance laboratories serving the cosmetics and toy industries must quantify cis-β-damascone separately from total β-damascone to verify that the Z-isomer does not exceed the declarable threshold mandated by EU Directive 2020/2088. An analytical standard of (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one with certified isomeric purity is required to calibrate GC-MS or HPLC-UV methods for this specific allergen [1]. Because commercial β-damascone contains only 1–6 % of the Z isomer, reliance on a generic β-damascone reference standard introduces substantial quantification error when measuring trace Z-isomer in finished goods [2].

Sensory Research on Stereochemistry–Odor Relationships in the Rose Ketone Family

Academic and industrial sensory laboratories investigating the impact of double-bond geometry on olfactory perception require both the pure Z and E isomers of β-damascone to conduct psychophysical panel studies and molecular docking experiments. The recent work by Wang et al. (2025) demonstrated that regioisomeric damascones bind differentially to olfactory receptor OR2T34, but the specific contribution of cis/trans isomerism to receptor activation remains underexplored, creating demand for high-purity (Z)-β-damascone [1]. The refractive index of 1.4957 provides a convenient identity check for laboratories that lack immediate access to chiral or isomeric chromatographic separation [2].

Formulation of IFRA-Compliant Fine Fragrances Under the Rose Ketones Group Standard

Perfumers designing fine fragrance concentrates must track the cumulative contribution of all rose ketone isomers to stay within the IFRA 51st Amendment limit of ≤0.043 % in the finished product. Because cis-β-damascone counts toward both its individual 0.02 % skin-level limit and the group ceiling, formulators who specify a Z-isomer-controlled β-damascone lot can maximise the headroom available for damascenone, α-damascone, and other high-impact rose ketones [1]. This is particularly relevant for complex floral accords where the blackcurrant–tobacco nuance of the Z isomer is sought at a precisely calibrated concentration below both regulatory thresholds [2].

Method Development and Validation for Isomer-Specific GC-MS Analysis of Fragrance Allergens

Analytical method development teams require certified reference materials of individual damascone stereoisomers to validate GC-MS methods capable of resolving cis- and trans-β-damascone. The baseline resolution of these isomers on standard 5 %-phenyl-methylpolysiloxane columns is challenging, and method validation requires injection of a pure Z-isomer standard to establish retention time, linearity, and limit of detection specifically for the regulated allergen [1]. The commercial availability of (Z)-β-damascone with a documented refractive index of 1.4957 supports orthogonal identity confirmation before use in calibration [2].

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